
(6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C4H8ClN5. It is a derivative of tetrazine, a class of heterocyclic compounds containing a six-membered ring with four nitrogen atoms. This compound is known for its stability and reactivity, making it valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride typically involves the reaction of 6-methyl-1,2,4,5-tetrazine with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity. The reaction can be summarized as follows:
Starting Materials: 6-methyl-1,2,4,5-tetrazine and methanamine.
Reaction Conditions: The reaction is conducted in an aqueous solution with hydrochloric acid as the catalyst.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The industrial production process may also involve additional steps such as solvent extraction and chromatography for further purification.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
(6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride involves its reactivity with various molecular targets. In bioorthogonal chemistry, the compound undergoes Diels-Alder cycloaddition reactions with strained alkenes or alkynes, forming stable covalent bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Methyl-1,2,4,5-tetrazin-3-yl)phenylmethanamine hydrochloride
- (6-Methyl-1,2,4,5-tetrazin-3-yl)benzenemethanamine hydrochloride
- (6-Methyl-1,2,4,5-tetrazin-3-yl)phenol
Uniqueness
(6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride is unique due to its high chemical stability and reactivity, particularly in bioorthogonal reactions. Its ability to form stable covalent bonds with strained alkenes or alkynes under mild conditions sets it apart from other similar compounds. This property makes it highly valuable in applications requiring precise and specific labeling of biomolecules.
Propriétés
Formule moléculaire |
C4H8ClN5 |
|---|---|
Poids moléculaire |
161.59 g/mol |
Nom IUPAC |
(6-methyl-1,2,4,5-tetrazin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C4H7N5.ClH/c1-3-6-8-4(2-5)9-7-3;/h2,5H2,1H3;1H |
Clé InChI |
JBENUUFGAIXBHH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


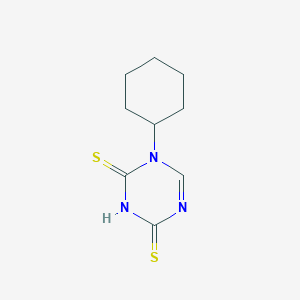
![Triphenylsulfonium 2-((6-((adamantane-1-carbonyl)oxy)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate](/img/structure/B14007246.png)
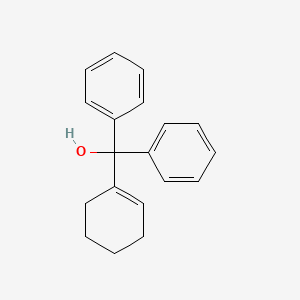
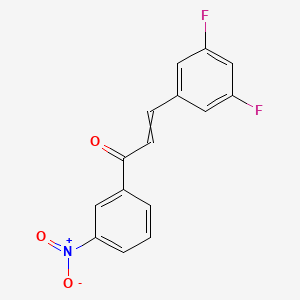
![Ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B14007258.png)

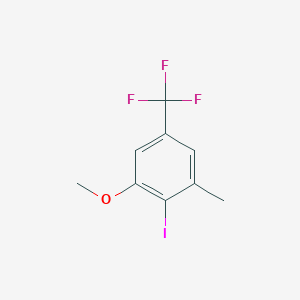


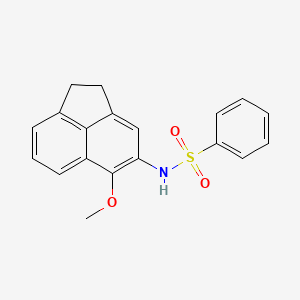
![Methyl 2-[(4-aminophenyl)methylsulfonyl]acetate](/img/structure/B14007300.png)
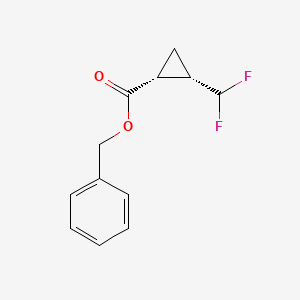

![Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate](/img/structure/B14007319.png)
